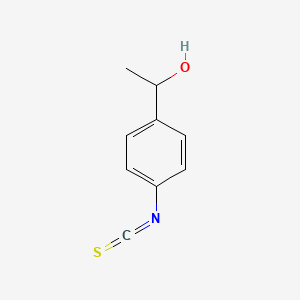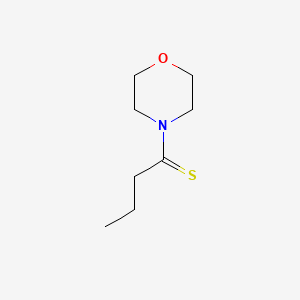
2-(2-Bromophenoxy)-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenoxy)-5-nitropyridine is an organic compound that features a bromophenoxy group attached to a nitropyridine ring
Vorbereitungsmethoden
The synthesis of 2-(2-Bromophenoxy)-5-nitropyridine typically involves a multi-step process. One common method includes the reaction of 2-bromophenol with 5-nitropyridine under specific conditions to form the desired compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
2-(2-Bromophenoxy)-5-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form different products, depending on the oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new medications.
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenoxy)-5-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromophenoxy group may also play a role in binding to specific molecular targets, enhancing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
2-(2-Bromophenoxy)-5-nitropyridine can be compared with other similar compounds, such as:
2-(2-Chlorophenoxy)-5-nitropyridine: This compound has a chlorine atom instead of a bromine atom. The substitution of chlorine for bromine can affect the compound’s reactivity and biological activity.
2-(2-Iodophenoxy)-5-nitropyridine: The presence of an iodine atom can lead to different chemical and biological properties compared to the bromine-containing compound.
2-(2-Bromophenoxy)-3-nitropyridine: This compound has the nitro group in a different position on the pyridine ring, which can influence its reactivity and interactions with other molecules.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C11H7BrN2O3 |
|---|---|
Molekulargewicht |
295.09 g/mol |
IUPAC-Name |
2-(2-bromophenoxy)-5-nitropyridine |
InChI |
InChI=1S/C11H7BrN2O3/c12-9-3-1-2-4-10(9)17-11-6-5-8(7-13-11)14(15)16/h1-7H |
InChI-Schlüssel |
JUOVEUTXMQNKEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


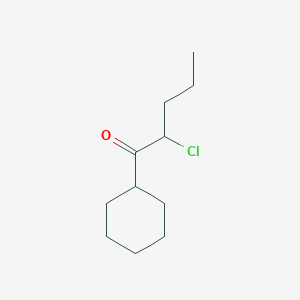

![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)
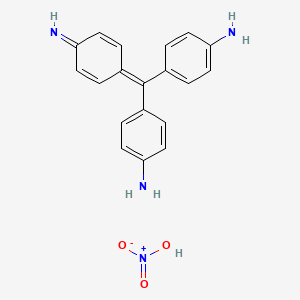
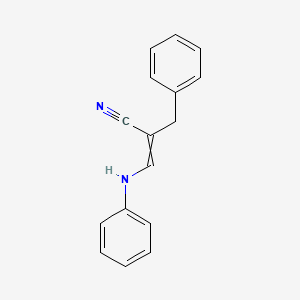
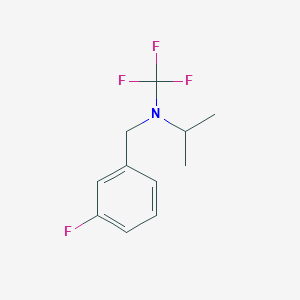
![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)
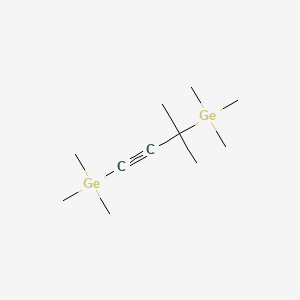
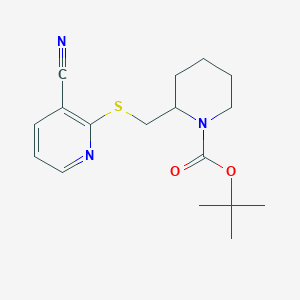
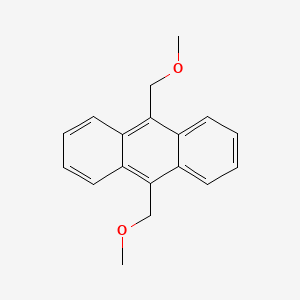
![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)

